![molecular formula C17H13ClN2S B2363388 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine CAS No. 339103-91-2](/img/structure/B2363388.png)
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” is a chemical compound with the molecular formula C16H11N2Cl1S1 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” can be represented by the SMILES stringClC1=NC(C2=CC=CC=C2)=CC(SC3=CC=CC=C3)=N1 . This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Chemical Reactions Analysis
Pyrimidines are common heterocyclic compounds that display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity . The reaction of pyrimidines with organolithium reagents has been shown to be highly regioselective .Physical And Chemical Properties Analysis
“4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” is a solid substance . Its molecular weight is 236.72 .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Pyrimidines, including 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antimicrobial Applications
Pyrimidine derivatives have been reported to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents.
Anticancer Applications
Pyrimidine derivatives, including 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine, have been found to exhibit anticancer properties . They have been used in the modulation of myeloid leukemia .
Antifungal Applications
Some 6-Aryloxy-4-chloro-2-phenylpyrimidines have been synthesized as fungicides . They might be potential candidates for controlling S. sclerotiorum and useful lead compounds to design new fungicides .
Antihypertensive Applications
Pyrimidine derivatives have been reported to exhibit antihypertensive properties . This makes them potential candidates for the development of new antihypertensive agents.
Antidiabetic Applications
Pyrimidine derivatives have been reported to exhibit antidiabetic properties . This makes them potential candidates for the development of new antidiabetic agents.
Synthesis of Novel Compounds
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine has been used in the synthesis of novel bis (2- (pyrimidin-2-yl)ethoxy)alkanes .
Synthesis of Fluorescent Dyes
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine has been used in the synthesis of 4′- (1,1′- (5- (2-methoxyphenoxy)- [2,2′-bipyrimidine]-4,6-diyl) bis (1 H -pyrazol-3,1-diyl)) dianiline fluorescent dye .
Mécanisme D'action
While the specific mechanism of action for “4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” is not mentioned in the search results, pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties . They have been shown to inhibit the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2S/c18-16-11-14(12-21-15-9-5-2-6-10-15)19-17(20-16)13-7-3-1-4-8-13/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUWJCZEDNCGNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

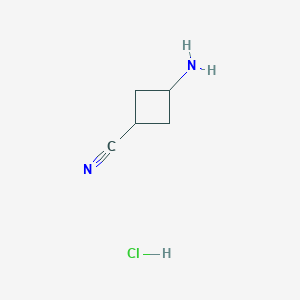
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2363306.png)
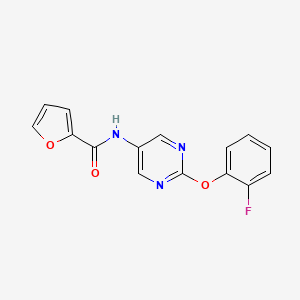
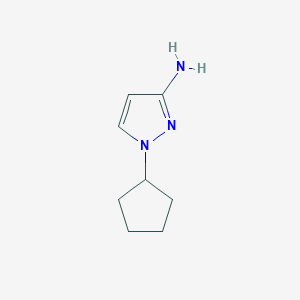
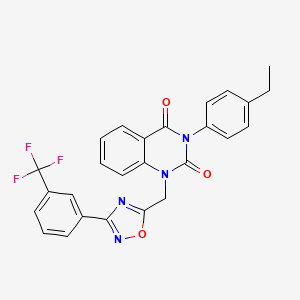
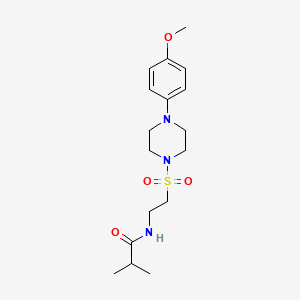

![3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2363316.png)
![Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2363317.png)
![7-bromo-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2363318.png)
![3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2363319.png)
![5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2363320.png)
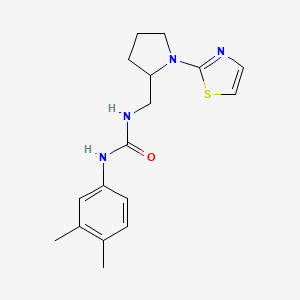
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363328.png)